2-(1-羟乙基)苯酚

描述

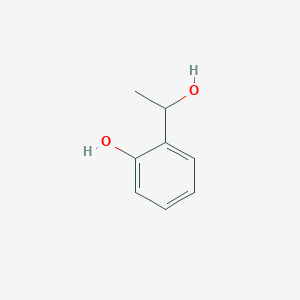

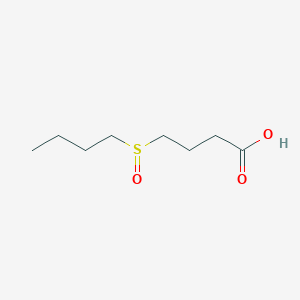

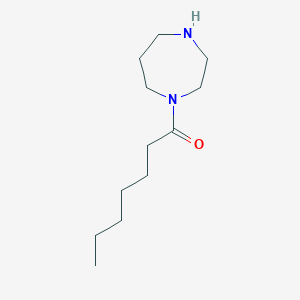

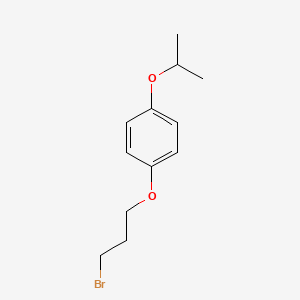

2-(1-Hydroxyethyl)phenol, also known as 2-phenylethanol phenol, is an organic compound with the molecular formula C8H10O2 and a molecular weight of 138.16g/mol . It is a colorless to pale yellow liquid with an aromatic flavor . It is soluble in common solvents such as water, ethanol, and ether .

Synthesis Analysis

Phenolic compounds with characteristic phenyl and ethanol groups are called phenylethanoids . These compounds are represented by C6–C2 . The common examples are tyrosol (4-(2-Hydroxyethyl)phenol), and hydroxytyrosol (4-(2-Hydroxyethyl)-1,2-benzenediol) . The synthesis of phenolic compounds like 2-(1-Hydroxyethyl)phenol can be complex and may involve several steps .Molecular Structure Analysis

2-(1-Hydroxyethyl)phenol contains a total of 20 bonds; 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, 1 aromatic hydroxyl, and 1 secondary alcohol .Chemical Reactions Analysis

Phenolic compounds, including 2-(1-Hydroxyethyl)phenol, have characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation . They are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .Physical And Chemical Properties Analysis

Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . The aromatic ring in phenolic compounds is responsible for making a phenol a weak acid by donating a H-atom .科学研究应用

合成与催化

2-(1-羟乙基)苯酚在各种化学合成中作为关键中间体。例如,通过串联铜(I)催化的 C-S 偶联/C-H 官能化,以 CuI/L 为催化剂体系,实现了 2-(苯硫基)苯酚的简便合成。该反应使用二甲亚砜作为氧化剂,展示了 2-(1-羟乙基)苯酚在复杂有机反应中的多功能性 (Xu 等,2010)。

磁共振成像 (MRI)

在医学成像领域,2-(1-羟乙基)苯酚衍生物因其在 MRI 对比增强中的潜力而受到探索。使用苯酚作为造影剂的化学交换饱和转移 (CEST) MRI 技术能够检测生物系统中的酶活性。该应用说明了苯酚衍生物在先进成像技术中的生物化学相关性 (Zhang 等,2019)。

乙烯低聚催化

2-(1-羟乙基)苯酚衍生物的用途延伸到工业催化领域。例如,衍生自 2-[1-[(2-羟乙基)亚氨基]乙基]苯酚等配体的镍(II)配合物在乙烯低聚过程中表现出显着的催化活性。这突出了该化合物在生产工业相关烃类中的重要性 (Ngcobo & Ojwach,2017)。

光催化

在光催化领域,在可见光照射下使用铁基金属有机框架 (MOF) 将苯羟基化成苯酚突出了另一项应用。此类转化对于苯酚等重要工业化学品的可持续生产至关重要 (Wang、Wang 和 Li,2015)。

环境应用

2-(1-羟乙基)苯酚衍生物在环境应用中也至关重要。例如,活性炭是一种广泛用于水处理的材料,已经研究了其在苯羟基化成苯酚中的效率,这是一个对绿色化学和环境可持续性至关重要的过程 (Xu 等,2012)。

作用机制

Target of Action

2-(1-Hydroxyethyl)phenol, also known as 4-Hydroxyphenethyl alcohol , is a phenolic compoundIt’s known that phenolic compounds often interact with proteins, enzymes, and cell membranes, affecting their function and structure .

Mode of Action

Phenolic compounds are known for their antioxidant properties . They can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage to cells .

Biochemical Pathways

Phenolic compounds are known to influence various biochemical pathways due to their antioxidant properties . They can modulate signaling pathways, transcription factors, and gene expression, leading to various downstream effects such as anti-inflammatory, anti-cancer, and cardioprotective effects .

Pharmacokinetics

The bioavailability of phenolic compounds is generally influenced by factors such as their chemical structure, the presence of glycosides, and the individual’s gut microbiota .

Result of Action

Phenolic compounds are known for their antioxidant activity, which can protect cells from oxidative damage . This can lead to various health benefits, including reduced inflammation, prevention of cancer, and protection against cardiovascular diseases .

Action Environment

The action, efficacy, and stability of 2-(1-Hydroxyethyl)phenol can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, influencing its solubility and absorption . Additionally, temperature and light can affect the stability of the compound .

安全和危害

未来方向

属性

IUPAC Name |

2-(1-hydroxyethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6(9)7-4-2-3-5-8(7)10/h2-6,9-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVNCFFFHVBWVBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3147285.png)

![Sodium;2-[2-amino-3-(4-chlorobenzoyl)phenyl]acetate](/img/structure/B3147289.png)